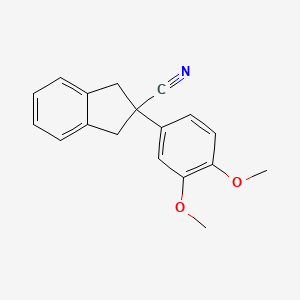

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile

Description

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is a synthetic organic compound featuring an indane core substituted at the 2-position with a 3,4-dimethoxyphenyl group and a carbonitrile moiety. The 3,4-dimethoxy substitution pattern on the phenyl ring is structurally analogous to bioactive molecules such as curcumin derivatives, which are known for their antioxidant, enzyme inhibitory, and antiviral properties . The carbonitrile group introduces electronic and steric effects that may influence reactivity, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-dihydroindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-20-16-8-7-15(9-17(16)21-2)18(12-19)10-13-5-3-4-6-14(13)11-18/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZHTKVMYLDQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC3=CC=CC=C3C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent [2+1] Annulation Approach

Recent advances have demonstrated the utility of multicomponent reactions, particularly [2+1] annulation, to synthesize indane derivatives including 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile analogs.

-

- Reaction of 1,3-indanedione with substituted aldehydes (bearing 3,4-dimethoxyphenyl groups).

- Use of catalytic amounts of organocatalysts such as L-proline.

- Addition of ylides or other nucleophilic species to facilitate cyclopropanation and ring closure.

-

- Solvent choice (methanol, acetonitrile, etc.).

- Catalyst loading (typically 20 mol% L-proline).

- Reaction temperature (room temperature preferred).

- Reaction time (30 minutes to several hours depending on scale).

-

- Moderate to high yields reported.

- Gram-scale synthesis demonstrated with consistent purity.

This method is advantageous for its operational simplicity and potential for structural diversity by varying aldehyde components.

Base-Mediated Annulation and Cyclization Strategies

Other synthetic routes involve base-mediated annulation reactions, often starting from indoline-2-thione derivatives and nitroalkene adducts, to build indole-annulated heterocycles structurally related to indane compounds.

-

- Use of mild bases such as potassium acetate (KOAc).

- Room temperature conditions with prolonged stirring (days).

- Organic solvents like acetonitrile or tetrahydrofuran.

- Acid additives (e.g., acetic acid) to improve yields.

-

- Moderate to good yields (50-80%) depending on substrate.

-

- Tolerant to various N-substituted indoline-2-thiones.

- Electronic nature of substituents on aryl rings shows minimal effect on yield.

While this strategy is more commonly applied to thienoindoles, its principles may inspire analogous indane-carbonitrile synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation Reaction | Dimethoxyphenyl precursors, oxidants | Hours to days | Moderate | Simple starting materials | Requires careful control |

| Multicomponent [2+1] Annulation | 1,3-Indanedione, 3,4-dimethoxybenzaldehyde, L-proline catalyst, ylides | 30 min to several hrs | Moderate to High | High selectivity, gram-scale feasible | Catalyst cost, optimization needed |

| Base-Mediated Annulation | Indoline-2-thione, nitroalkenes, KOAc base | 4 days or more | Moderate to Good | Mild conditions, broad substrate scope | Long reaction time, sensitive to conditions |

Research Findings and Notes

- The presence of the 3,4-dimethoxy substituents is crucial for electron donation, affecting the reactivity and biological activity of the final compound.

- The carbonitrile group at the 2-position of the indane ring is introduced either via nucleophilic substitution or cyclization steps involving nitrile-containing reagents.

- Catalytic methods, especially organocatalysis, have improved the efficiency and environmental profile of the synthesis.

- Multicomponent reactions enable rapid access to structural analogs by varying aldehyde and ylide components, facilitating medicinal chemistry exploration.

- Reaction optimization studies emphasize the importance of solvent choice, base strength, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile serves as an essential intermediate in the synthesis of complex organic molecules. It is utilized in the construction of isoquinoline alkaloids, which are known for their pharmacological properties.

Biology

- Biological Probes : The compound is employed as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways. Its ability to interact with specific enzymes makes it useful for studying biochemical processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially inhibiting key enzymes involved in microbial survival. This activity is attributed to its structural similarities with other bioactive compounds.

Medicine

- Drug Discovery : The compound has shown promise as a lead compound in drug discovery efforts aimed at developing new therapeutic agents for various diseases, including cancer and tuberculosis. Its biological activity suggests potential applications in treating these conditions.

Case Study 1: Antitumor Activity

A study published in Pharmaceutical Sciences highlighted the synthesis of various derivatives related to indane compounds. These derivatives were tested for their effects on cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures:

- Higher Efficacy in 2D Cultures : Compounds exhibited higher cytotoxicity in 2D cultures compared to 3D models due to differences in penetration and cellular interaction.

- Promising Results : Some derivatives demonstrated significant inhibition rates against lung cancer cell lines, indicating the potential of this compound derivatives in cancer treatment.

Case Study 2: Antituberculosis Activity

Research indicates that this compound may possess antituberculosis activity. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its relevance in developing treatments for tuberculosis.

Types of Reactions

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution:

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂) | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) | Amine or alcohol derivatives |

| Substitution | Sodium cyanide (NaCN), potassium thiocyanate (KSCN) | Various substituted products |

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary based on the context of its application and the specific biological system under study.

Comparison with Similar Compounds

Curcumin Derivatives (Cyclopentanone/Cyclohexanone-Based)

Compounds such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e) () share the 3,4-dimethoxyphenyl group with the target compound. Key differences include:

- Core Structure: 3e and 2e use cyclopentanone or cyclohexanone rings, whereas the target compound employs a rigid indane scaffold.

- Functional Groups : The acryloyl groups in 3e and 2e contribute to π-conjugation and hydrogen-bonding capacity, while the carbonitrile group in the target compound is electron-withdrawing, possibly altering redox properties or metabolic pathways.

Spiro-Isoquinoline Carbonitrile (1b)

The spiro compound 2'-(2-Methoxyphenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (1b) () shares a carbonitrile group with the target compound. However, its 2-methoxyphenyl substituent and spiro architecture differentiate its electronic environment and steric demands. Physical property comparisons:

Triazole-Thio-Acetic Acid Derivatives

Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () highlight the role of heterocyclic cores. The triazole ring introduces hydrogen-bonding sites distinct from the indane system, which may affect solubility and bioactivity.

Antioxidant and Enzyme Inhibition

- 3e and 2e () exhibit potent antioxidant activity (IC₅₀ < 10 µM) and ACE/tyrosinase inhibition, attributed to their methoxy groups’ electron-donating effects and planar acryloyl moieties. The target compound’s carbonitrile may reduce antioxidant efficacy but enhance enzyme inhibition via polar interactions .

- 2e also shows HIV-1 protease inhibition (IC₅₀ = 2.5 µM), suggesting that 3,4-dimethoxy substitution is favorable for antiviral activity.

Toxicity

Curcumin analogs in are non-toxic to normal lung cells (IC₅₀ > 100 µM). In contrast, ’s triazole derivatives have predicted acute toxicity (LD₅₀ = 300–500 mg/kg via GUSAR modeling). The target compound’s indane core may confer lower toxicity due to metabolic inertness, but empirical validation is needed .

Physical and Chemical Properties

Biological Activity

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is an organic compound notable for its unique structural characteristics, which include a dimethoxyphenyl group and an indane backbone with a carbonitrile functional group. Its molecular formula is C₁₈H₁₇NO₂, with a molecular weight of 279.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structural complexity contributes to its diverse biological properties. The presence of the carbonitrile group is significant in medicinal chemistry, as it often enhances the biological activity of compounds.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties . It has been identified as an intermediate in the synthesis of isoquinoline alkaloids, which are known for their antitumor effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly lung cancer cell lines such as A549, HCC827, and NCI-H358. In vitro assays have shown promising results:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 | 0.32 ± 0.03 |

| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 | 0.033 ± 0.002 |

These findings indicate that further investigation into its mechanism of action and efficacy against various cancer types is warranted.

Antimicrobial Activity

In addition to its antitumor potential, this compound has shown antimicrobial activity in preliminary studies. Its structural similarities to other bioactive compounds suggest that it could interact with microbial targets effectively, although specific mechanisms remain to be elucidated.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial survival.

- DNA Interaction: Similar compounds have been shown to bind to DNA and inhibit DNA-dependent enzymes, suggesting a possible mechanism for its antitumor and antimicrobial effects.

Case Studies and Research Findings

A study published in Pharmaceutical Sciences highlighted the synthesis of various derivatives related to indane compounds with demonstrated biological activities. These derivatives were tested for their effects on cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures:

- Higher Efficacy in 2D Cultures: Compounds generally exhibited higher cytotoxicity in 2D cultures compared to 3D models due to differences in penetration and cellular interaction.

- Promising Results: Some derivatives showed significant inhibition rates against lung cancer cell lines.

Future Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- In Vivo Studies: To evaluate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies: To understand how this compound interacts with specific biological targets at a molecular level.

- Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are effective synthetic routes for 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile?

Methodological Answer: The compound can be synthesized via multi-step pathways involving:

- Cyano-group introduction : Utilize nucleophilic substitution or condensation reactions with nitrile precursors. For example, Knoevenagel condensation between indane derivatives and 3,4-dimethoxyphenylacetonitrile under basic conditions (e.g., NaH/THF) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product. Purity validation requires HPLC (>95%) .

Q. How can the structure of this compound be characterized?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H] (calculated: 321.1365; observed: 321.1368) .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments for derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) resolves spatial configurations. For example, bond angles (C2–C3–C31 = 112.4°) and torsional parameters confirm chair conformations in indane moieties .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compare with experimental data. RMSD <0.1 Å validates structural accuracy .

Q. How to design experiments for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM).

- Statistical Analysis : One-way ANOVA (GraphPad Prism) with Tukey post-hoc test for significance (p<0.05). Replicate experiments (n=3) ensure reliability .

Q. What analytical methods differentiate this compound from its structural analogs?

Methodological Answer:

- Chromatography : UPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) separates analogs based on retention time (RT: 8.2 min for target vs. 7.5 min for 2-(4-iodophenyl) analog) .

- Thermal Analysis : DSC shows distinct melting points (mp: 140–146°C for target vs. 193–198°C for indolecarbonitriles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.